molecular formula C4H4ClF3O2 B14747034 Methyl 3-chloro-2,3,3-trifluoropropanoate CAS No. 684-50-4

Methyl 3-chloro-2,3,3-trifluoropropanoate

Cat. No.: B14747034
CAS No.: 684-50-4
M. Wt: 176.52 g/mol
InChI Key: DXPRNOFDZOBGSK-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,3,3-trifluoropropanoate is an organic compound with the molecular formula C4H4ClF3O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,3,3-trifluoropropanoate can be synthesized through several methods. One common method involves the reaction of 3-chloro-2,3,3-trifluoropropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,3,3-trifluoropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium hydroxide or potassium tert-butoxide.

    Reduction Reactions: Conducted in anhydrous conditions using reagents like lithium aluminum hydride in ether solvents.

    Hydrolysis: Performed under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Reduction: The primary product is 3-chloro-2,3,3-trifluoropropanol.

    Hydrolysis: The products are 3-chloro-2,3,3-trifluoropropanoic acid and methanol.

Scientific Research Applications

Methyl 3-chloro-2,3,3-trifluoropropanoate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: In the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2,3,3-trifluoropropanoate involves its reactivity with nucleophiles and reducing agents. The chlorine atom and ester group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by other nucleophiles. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3,3-trifluoropropanoate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.

    Ethyl 3-chloro-2,3,3-trifluoropropanoate: Similar but with an ethyl ester group instead of a methyl ester, affecting its physical properties and reactivity.

    3-chloro-2,3,3-trifluoropropanoic acid: The corresponding carboxylic acid, which is more acidic and less volatile than the ester.

Uniqueness

Methyl 3-chloro-2,3,3-trifluoropropanoate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This combination makes it valuable in various chemical transformations and industrial applications.

Properties

CAS No.

684-50-4

Molecular Formula

C4H4ClF3O2

Molecular Weight

176.52 g/mol

IUPAC Name

methyl 3-chloro-2,3,3-trifluoropropanoate

InChI

InChI=1S/C4H4ClF3O2/c1-10-3(9)2(6)4(5,7)8/h2H,1H3

InChI Key

DXPRNOFDZOBGSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)Cl)F

Origin of Product

United States

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